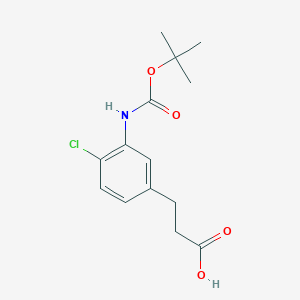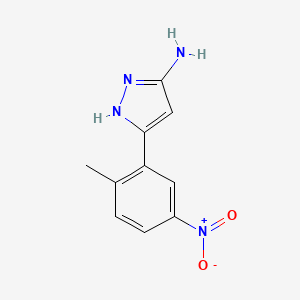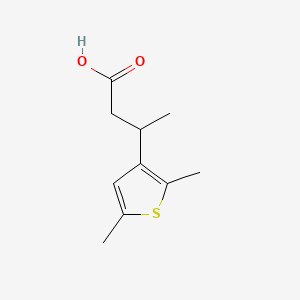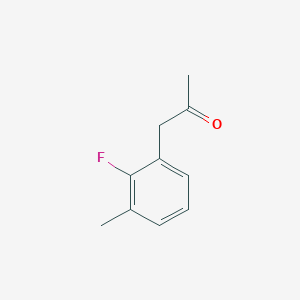
3-(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is a compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 g/mol . It is categorized under aromatic heterocycles, aromatic cyclic structures, carboxylic acids, aliphatic carboxylic acids, amides, aryl halides, and carbamates . This compound is known for its diverse applications in synthetic organic chemistry and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the Boc group into a variety of organic compounds . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of such systems allows for better control over reaction conditions and minimizes waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:
Biology: This compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid involves its interaction with molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing for selective reactions to occur. The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)propanoic acid
- 3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-(3-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)propanoic acid is unique due to its specific structural features, such as the presence of the Boc-protected amino group and the 4-chlorophenyl moiety. These features contribute to its distinct reactivity and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H18ClNO4 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11-8-9(4-6-10(11)15)5-7-12(17)18/h4,6,8H,5,7H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
DLWJUTYTWDVUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)CCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13577411.png)

![12-Methyl-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-dien-5-one](/img/structure/B13577415.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,2-oxazole-4-carboxylicacid](/img/structure/B13577437.png)

![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)


